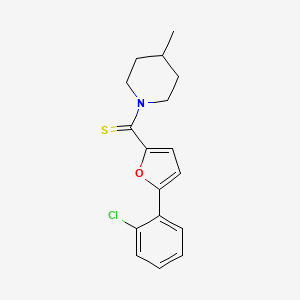
(5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H18ClNOS and its molecular weight is 319.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other furan derivatives, it might influence various biological activities .
Pharmacokinetics
Therefore, its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown .
生物活性
The compound (5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is 5-(2-chlorophenyl)-2-furan-yl-(4-methylpiperidin-1-yl)methanethione . Its molecular formula is C16H18ClN3OS, and it features a furan ring attached to a chlorophenyl group and a piperidine moiety, which contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 335.85 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, affecting neurotransmission and potentially exhibiting psychoactive properties.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in infectious diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression.
Neuropharmacological Effects
The piperidine component suggests possible neuropharmacological activity. Research has indicated that this compound may act as an antagonist at certain neurotransmitter receptors, which could provide insights into its potential use in treating neurological disorders such as anxiety and depression.
Antimicrobial Activity
Preliminary tests have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.
- Neuropharmacological Assessment : In a behavioral study on mice, the administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating potential anxiolytic properties.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects against various pathogens, revealing that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
属性
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-4-2-3-5-14(13)18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVJQOJVJCUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














